Lonazolac Calcium [(Calcium-[3-(p-chlorophenyl)-1-phenylpyrazole-4]-acetate] []), is a non-steroidal anti-inflammatory drug (NSAID) that has been the subject of various scientific research endeavors. It belongs to the class of heteroarylacetic acid derivatives []. Lonazolac is primarily investigated for its anti-inflammatory properties in various experimental models, both in vitro and in vivo [, , , , ].
The synthesis of Lonazolac typically involves several steps, which may include:
Lonazolac features a unique molecular structure that incorporates a 3-(4-chlorophenyl)-1-phenylpyrazol-4-yl group attached to an acetic acid moiety. This configuration contributes significantly to its biological activity. Key structural data include:
The spatial arrangement of these components is critical for its interaction with cyclooxygenase enzymes.
Lonazolac undergoes various chemical reactions that can modify its structure for enhanced therapeutic effects:
The mechanism of action of Lonazolac primarily involves the inhibition of cyclooxygenase enzymes:
Lonazolac exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications.
Lonazolac has been extensively researched for its therapeutic applications:
Lonazolac (chemical name: 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid) is a heterocyclic compound featuring a pyrazole core substituted with phenyl and 4-chlorophenyl moieties at positions 1 and 3, respectively, and an acetic acid chain at position 4. Its molecular formula is C₁₇H₁₃ClN₂O₂, with a molecular weight of 312.75 g/mol. The IUPAC name reflects this substitution pattern: 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid [1] [2] [6]. The compound exhibits planar geometry in its pyrazole ring, facilitating interactions with hydrophobic enzyme pockets. Common synonyms include Lonazolac Calcium (its calcium salt form, CAS#75821-71-5), Floxan, and Irritren [6] [10]. Key identifiers include:
Table 1: Structural and Nomenclature Data for Lonazolac
Property | Value |
---|---|
IUPAC Name | 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid |
Molecular Formula | C₁₇H₁₃ClN₂O₂ |
Molecular Weight | 312.75 g/mol |
CAS Number (Acid) | 53808-88-1 |
CAS Number (Calcium Salt) | 75821-71-5 |
KEGG DRUG ID | D07265 |
Key Synonymous Brand Names | Floxan, Irritren |
Lonazolac belongs to the arylacetic acid subclass of nonsteroidal anti-inflammatory drugs (NSAIDs), characterized by a carboxylic acid group (-COOH) directly attached to a lipophilic aromatic system. Its ATC code (M01AB09) aligns it with acetic acid derivatives like diclofenac and indomethacin [2] [3] [4]. Unlike typical arylacetic acids (e.g., diclofenac), Lonazolac incorporates a pyrazole heterocycle as its aromatic base, linking the acetic acid chain to a biaryl system. This structure enhances its steric bulk and electron distribution, potentially influencing pharmacokinetic behavior. The calcium salt form (C₃₄H₂₆CaCl₂N₄O₄; MW: 663.57 g/mol) improves solubility for therapeutic use [6] [10]. Mechanistically, it inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis, though early studies noted non-selective COX-1/COX-2 inhibition [4] [7].
Vicinal diaryl pyrazoles are NSAIDs featuring two aromatic rings on adjacent pyrazole atoms (N1 and C3). Lonazolac shares this core but differs critically from modern selective COX-2 inhibitors (e.g., celecoxib):
Structural Distinctions:Lonazolac lacks a para-sulfonamide or sulfone group on its C3 phenyl ring—a hallmark of COX-2 selectivity in pyrazoles like celecoxib. Its C3 4-chlorophenyl group and N1 phenyl group create a sterically compact, electron-deficient system, contrasting with the bulky para-substituents in coxibs [5] [8] [9]. The acetic acid chain at C4 further differentiates it from ester/amide-linked chains in newer analogs.
Pharmacological Comparisons:Lonazolac exhibits broad COX inhibition (COX-1 IC₅₀ ≈ COX-2 IC₅₀), whereas vicinal diaryl pyrazoles like celecoxib show >10-fold COX-2 selectivity. Recent bioisosteres of Lonazolac (e.g., compounds 15c and 19d) demonstrate enhanced COX-2 selectivity (S.I. = 28.56–98.71 vs. celecoxib’s 13.65) due to para-sulfonamide or trifluoromethyl groups [8]. These derivatives also inhibit 5-LOX (IC₅₀ = 0.24–0.81 µM) and 15-LOX (IC₅₀ = 0.20–2.2 µM), pathways Lonazolac minimally affects [8].
Anti-inflammatory Efficacy:Lonazolac’s anti-inflammatory ED₅₀ in murine models is ~35 mg/kg, less potent than newer pyrazoles like 15c (ED₅₀ = 8.22 mg/kg) [8]. Its ulcerogenic index (20.30) significantly exceeds both celecoxib (3.02) and bioisosteres (1.22–3.93), attributable to non-selective COX-1 inhibition and acidic properties [8] [9].
Table 2: Pharmacological Comparison of Lonazolac and Modern Pyrazole Analogs
Compound | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index | 5-LOX IC₅₀ (µM) | Ulcerogenic Index | Anti-inflammatory ED₅₀ (mg/kg) |
---|---|---|---|---|---|
Lonazolac | ~1.0* | ~1.0 | >10 | 20.30 | ~35.0 |
Celecoxib | 0.22 | 13.65 | >10 | 3.02 | 40.39 |
Compound 15c | 0.059 | 98.71 | 0.81 | 1.22 | 8.22 |
Compound 19d | 0.12 | 28.56 | 0.24 | 3.93 | 31.22 |
*Estimated from relative activity in class; exact IC₅₀ not fully reported in literature.
Table 3: Key Structural Differences Driving Selectivity
Feature | Lonazolac | Vicinal Diaryl Pyrazole Coxibs | Impact on Pharmacology |
---|---|---|---|
C3 Aryl Group | 4-Chlorophenyl | para-Sulfonamide phenyl | Coxibs: Hydrogen bonding to COX-2 pocket |
C4 Substituent | Acetic acid (-CH₂COOH) | Methyl (-CH₃) or small groups | Lonazolac: Higher ulcerogenicity |
N1 Aryl Group | Unsubstituted phenyl | Often ortho-methyl substituted | Coxibs: Enhanced steric fit in COX-2 |
Acidity | pKₐ ~4.3 (carboxylic acid) | pKₐ >8 (sulfonamide) | Lonazolac: Traps in GI mucosa, increasing toxicity |
Molecular modeling reveals Lonazolac occupies both COX-1 and COX-2 active sites but cannot form hydrogen bonds with COX-2’s secondary pocket (Val523/Ser530), unlike sulfonamide-containing pyrazoles [9]. Its binding mode resembles diclofenac more than celecoxib, explaining its non-selectivity. Despite this, Lonazolac’s pyrazole-acetic acid hybrid structure represents a transitional design in NSAID evolution, bridging older arylacetic acids and newer diaryl heterocycles [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7